

Biological activity screening of novel 3-Thienylmethylamine compounds

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Compound of Interest

Compound Name: **3-Thienylmethylamine**

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A Comprehensive Guide to the Biological Activity of Novel **3-Thienylmethylamine** Compounds and Derivatives

The quest for novel therapeutic agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of **3-thienylmethylamine** have emerged as a promising class of molecules exhibiting a diverse range of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory activities of various novel compounds featuring the thiophene core, with a focus on presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Biological Activity Data

The biological efficacy of novel 3-thienyl compounds has been evaluated across several therapeutic areas. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance against different cell lines, microbial strains, and enzymes.

Anticancer Activity

The cytotoxic effects of various thiophene derivatives have been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Table 1: In Vitro Anticancer Activity of Thiophene Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
Di(3-thienyl)methanol (Compound 2)	T98G (Brain Cancer)	> 20 µg/mL (Significant cytotoxicity)	-	-
Di(3-thienyl)methane (Compound 3)	T98G (Brain Cancer)	> 20 µg/mL (Significant cytotoxicity)	-	-
Thieno[2,3-d]pyrimidine 14	MCF7 (Breast Cancer)	22.12	Doxorubicin	30.40[1]
Thieno[2,3-d]pyrimidine 13	MCF7 (Breast Cancer)	22.52	Doxorubicin	30.40[1]
Thieno[2,3-d]pyrimidine 9	MCF7 (Breast Cancer)	27.83	Doxorubicin	30.40[1]
Thieno[2,3-d]pyrimidine 12	MCF7 (Breast Cancer)	29.22	Doxorubicin	30.40[1]
Thienopyrimidine 9a	HT-29 (Colon Cancer)	1.21 ± 0.34	Reference Standard	1.4 ± 1.16[2]
Thienopyrimidine 9a	HepG-2 (Liver Cancer)	6.62 ± 0.7	Reference Standard	13.915 ± 2.2[2]
Thienopyrimidine 9a	MCF-7 (Breast Cancer)	7.2 ± 1.9	Reference Standard	8.43 ± 0.5[2]
Thienopyrimidine 9b	HT-29 (Colon Cancer)	0.85 ± 0.16	Reference Standard	1.4 ± 1.16[2]
Thienopyrimidine 9b	HepG-2 (Liver Cancer)	9.11 ± 0.3	Reference Standard	13.915 ± 2.2[2]
Thienopyrimidine 9b	MCF-7 (Breast Cancer)	16.26 ± 2.3	Reference Standard	8.43 ± 0.5[2]
IMB-1406	Various Cancer Cell Lines	6.92 - 8.99	Sunitinib	7.60 - 10.36[3]

Tetrahydrobenzo[b]thiophene BU17	A549 (Lung Cancer) & other cell lines	Broad-spectrum activity	-	-
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Note: Direct comparison of $\mu\text{g/mL}$ to μM requires the molecular weight of the compounds, which is not always provided in the source.

Antimicrobial Activity

Several novel heterocyclic compounds containing a thiophene moiety have demonstrated significant antimicrobial properties. The zone of inhibition and Minimum Inhibitory Concentration (MIC) are standard measures of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound/Derivative	Microbial Strain	Zone of Inhibition (mm)	Standard	Zone of Inhibition (mm)
Pyrazoline II ^d	Staphylococcus aureus	-	-	-
Pyrazoline II ^d	Staphylococcus faecalis	-	-	-
Pyrazoline II ^d	Escherichia coli	-	-	-
Pyrazoline II ^d	Salmonella typhi	-	-	-
Pyrazoline II ^d	Candida albicans	Excellent	-	-
Pyrazoline II ^g	Various microbes	Very good activity	-	-
Thienopyrazole 5d	Staphylococcus aureus	Equipotent to Penicillin G	Penicillin G	-
Thienopyrazole 5d	Pseudomonas aeruginosa	More potent than Streptomycin	Streptomycin	-
Thienopyrazole 5d	Escherichia coli	More potent than Streptomycin	Streptomycin	-
Thienopyrazole 5d	Geotricum candidum	More potent than Amphotericin B	Amphotericin B	-
Thienopyrazole 5d	Syncephalastrum racemosum	Equipotent to Amphotericin B	Amphotericin B	-

Note: Some studies describe the activity qualitatively (e.g., "excellent") without providing specific measurements.

Table 3: Minimum Inhibitory Concentration (MIC) of Triazolothiadiazine Derivatives (µg/mL)

Compound	S. aureus	B. cereus	E. coli	P. aeruginosa	C. albicans	A. niger
7a	1.56 - 100	1.56 - 100	1.56 - 100	1.56 - 100	1.56 - 100	1.56 - 100
7b	1.56 - 100	1.56 - 100	1.56 - 100	1.56 - 100	1.56 - 100	1.56 - 100
7i	1.56 - 100	1.56 - 100	1.56 - 100	1.56 - 100	1.56 - 100	1.56 - 100
Gentamycin (Standard)	-	-	-	-	-	-
Miconazole (Standard)	-	-	-	-	-	-

Note: The compounds 7a, 7b, and 7i exhibited the highest activity within the tested concentration range.[\[4\]](#)

Enzyme Inhibition Activity

Thiophene derivatives have also been investigated as inhibitors of various enzymes, which is a key strategy in the treatment of numerous diseases.

Table 4: Enzyme Inhibitory Activity of Thiophene Derivatives

Compound/Derivative	Target Enzyme	IC50
Thieno[3,2-c]pyrazol-3-amine 16b	Glycogen Synthase Kinase 3 β (GSK-3 β)	3.1 nM [5]
Thienopyrimidine 10a	Fms Related Receptor Tyrosine Kinase-3 (FLT3)	Highest inhibitory activity among tested compounds [6]
Thienopyrimidine 9a	Fms Related Receptor Tyrosine Kinase-3 (FLT3)	Second highest inhibitory activity [6]
Thienopyrimidine 12	Fms Related Receptor Tyrosine Kinase-3 (FLT3)	Third highest inhibitory activity [6]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and extension of scientific findings. Below are the protocols for the key biological assays cited in this guide.

MTT Cell Proliferation Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

- Cell Seeding: Cancer cells (e.g., T98G, MCF7) are seeded in 96-well plates at a density of 8×10^3 cells per well and incubated for 24 hours to allow for cell attachment.[3]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0, 20, 40, 80, 160, and 320 mg/l) in triplicate.[3]
- Incubation: The plates are incubated for different time intervals (e.g., 24, 48, and 72 hours). [3]
- MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
- Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in 150 μ l of a solubilizing agent like DMSO.[3]
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Agar Diffusion Cup Plate Method for Antimicrobial Activity

This method is widely used to determine the antimicrobial activity of soluble compounds.

- Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile petri dishes.
- Inoculation: The solidified agar plates are inoculated with a standardized suspension of the test microorganism.
- Well Creation: Wells or "cups" of a specific diameter (e.g., 8 mm) are created in the agar using a sterile borer.
- Compound Application: A defined volume of the test compound solution at a specific concentration (e.g., 200 µg/disc) is added to each well.^[7] A standard antibiotic (e.g., ampicillin, clotrimazole) is used as a positive control.^[7]
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Enzyme Inhibition Assay (General Protocol)

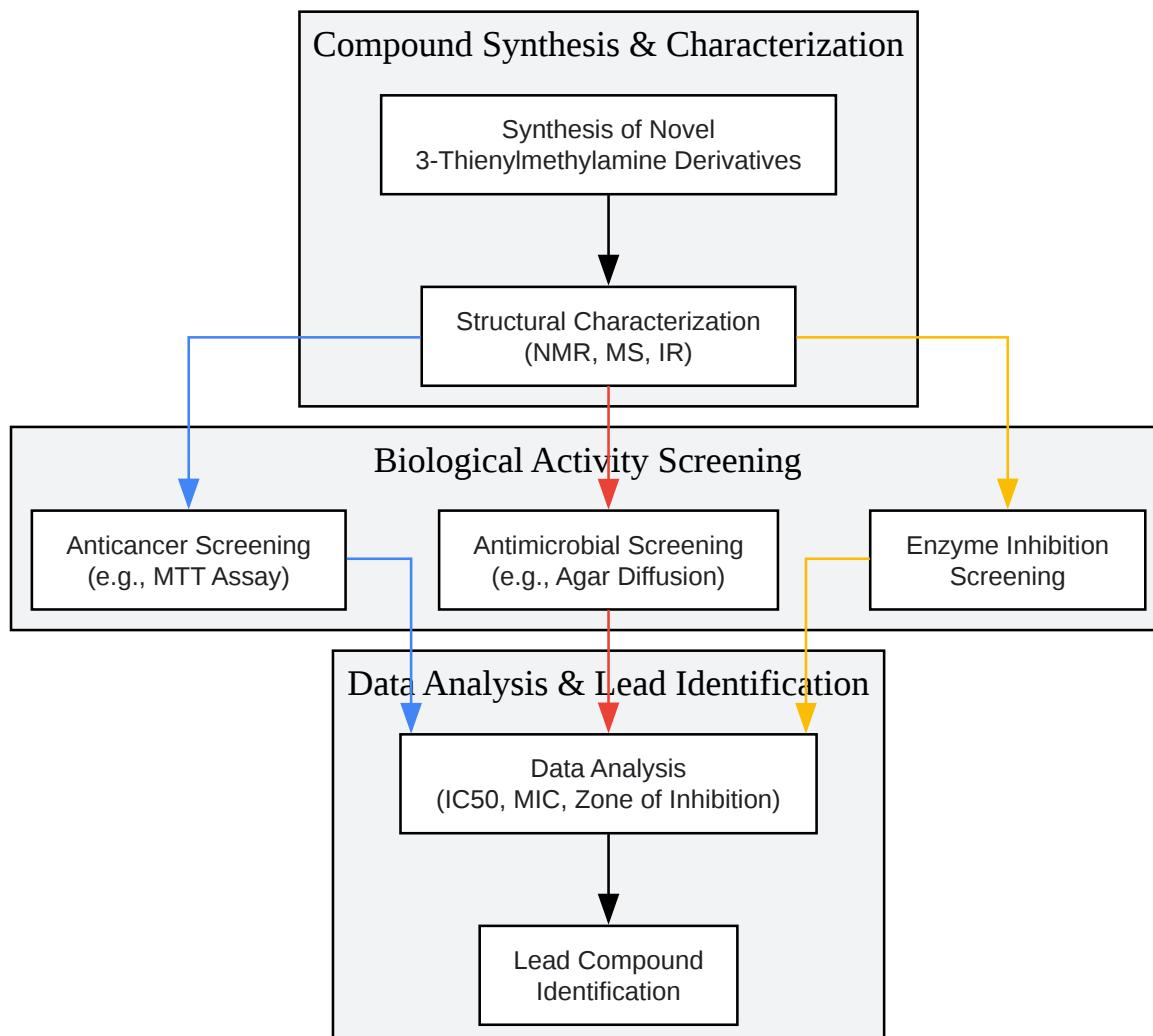
The specific protocol for an enzyme inhibition assay varies depending on the target enzyme. However, a general workflow can be outlined.

- Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the enzyme, the substrate, and any necessary co-factors.
- Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- Reaction Initiation and Incubation: The reaction is initiated, often by the addition of the substrate, and incubated at an optimal temperature for a specific period.
- Reaction Termination: The enzymatic reaction is stopped, for instance, by adding a stopping reagent or by heat inactivation.

- Product Quantification: The amount of product formed or the remaining substrate is quantified using a suitable detection method, such as spectrophotometry or fluorometry.
- IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

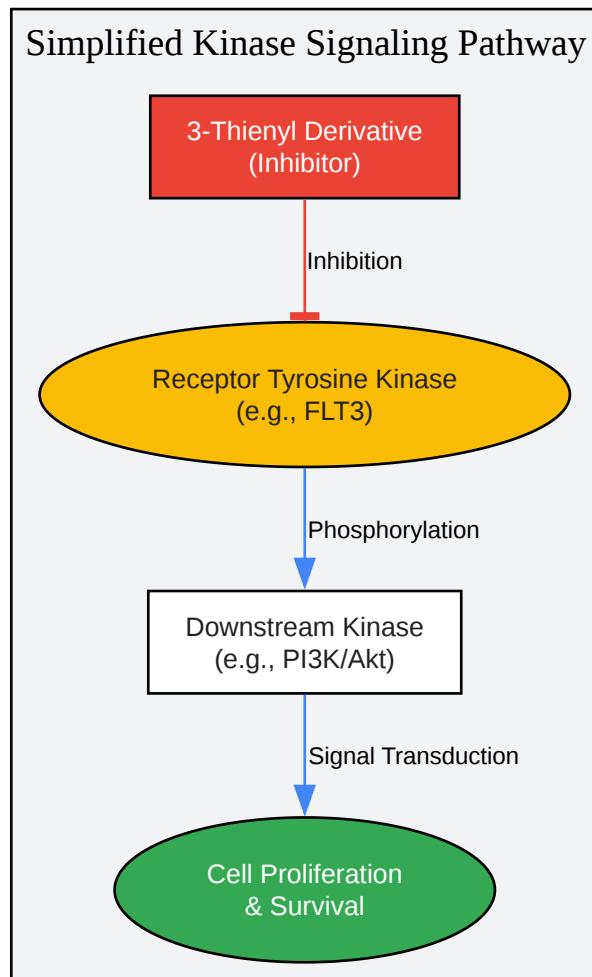
Visualizing Experimental Workflows

Diagrams can effectively illustrate complex experimental processes and relationships. The following diagrams, created using the DOT language, depict a general workflow for biological activity screening and a representative signaling pathway that could be modulated by these compounds.



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Caption: A generalized workflow for the synthesis and biological screening of novel compounds.

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Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway by a 3-thienyl derivative.

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